2-[[2-[[2-[[1-[2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid
Description
2-[[2-[[2-[[1-[2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid is a peptide sequence derived from the cytochrome P450 family of enzymes. These enzymes are involved in the metabolism of various endogenous and exogenous compounds, including drugs, toxins, and carcinogens. Cytochrome P450 CYP1B1 is particularly notable for its role in the metabolism of procarcinogens and its association with certain types of cancer .
Properties
Molecular Formula |
C50H80N12O13 |
|---|---|
Molecular Weight |
1057.24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The peptide sequence NH2-FLDPRPLTV-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods
Industrial production of Cytochrome P450 CYP1B1 peptides involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Cytochrome P450 CYP1B1 primarily undergoes oxidation reactions. These reactions involve the insertion of an oxygen atom into a substrate molecule, facilitated by the enzyme’s heme group and molecular oxygen .
Common Reagents and Conditions
Reagents: Molecular oxygen, NADPH (nicotinamide adenine dinucleotide phosphate), and cytochrome P450 reductase.
Conditions: The reactions typically occur in the endoplasmic reticulum of cells, under physiological conditions (pH 7.4, 37°C).
Major Products
The major products of these oxidation reactions include hydroxylated metabolites of various substrates, such as polycyclic aromatic hydrocarbons and steroid hormones .
Scientific Research Applications
Cytochrome P450 CYP1B1 has several scientific research applications:
Chemistry: Used in studies of enzyme kinetics and substrate specificity.
Biology: Investigated for its role in cellular metabolism and its expression in different tissues.
Medicine: Studied for its involvement in drug metabolism and its potential as a biomarker for certain cancers.
Industry: Utilized in the development of enzyme-based assays for drug screening and toxicity testing
Mechanism of Action
Cytochrome P450 CYP1B1 exerts its effects through its monooxygenase activity. The enzyme uses molecular oxygen to insert one oxygen atom into a substrate, forming a hydroxylated product, while the other oxygen atom is reduced to water. This process involves the transfer of electrons from NADPH to the enzyme via cytochrome P450 reductase .
Comparison with Similar Compounds
Similar Compounds
- Cytochrome P450 CYP1A1
- Cytochrome P450 CYP1A2
- Cytochrome P450 CYP2E1
Uniqueness
Cytochrome P450 CYP1B1 is unique in its substrate specificity and its inducibility by dioxins. It is also distinct in its tissue-specific expression and its association with certain cancers, making it a valuable target for cancer research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
